An In-depth Technical Guide to (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine: Structure, Synthesis, and Properties
An In-depth Technical Guide to (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is a substituted secondary amine featuring a pyridine ring and a methoxypropyl group. This unique combination of a heterocyclic aromatic amine and an ether linkage suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, crucial for modulating pharmacokinetic and pharmacodynamic properties. The flexible methoxypropyl chain can influence solubility, lipophilicity, and conformational freedom, allowing for fine-tuning of molecular properties. This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and predicted physicochemical properties of this compound, offering a valuable resource for researchers interested in its application.
Chemical Structure and Identification
The chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine consists of a pyridine ring substituted at the 4-position with a methylene group, which is in turn bonded to the nitrogen atom of a 3-methoxypropylamine moiety.
Molecular Formula: C₁₀H₁₆N₂O
Molecular Weight: 180.25 g/mol
SMILES String: COCCCNCc1ccncc1
The SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear representation of the molecular structure, which can be used in various cheminformatics software to generate 2D and 3D models.
Structural Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.
Caption: Chemical structure of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 180.25 g/mol | Calculated |
| logP | 1.2 - 1.5 | Predicted[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicted[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| pKa (most basic) | 8.5 - 9.0 (Pyridine N) | Predicted[1] |
| Boiling Point | ~250-270 °C | Estimated |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Synthesis Methodology: Reductive Amination
A robust and widely applicable method for the synthesis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine is reductive amination.[2] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
The synthesis proceeds by reacting 4-pyridinecarboxaldehyde with 3-methoxypropylamine in the presence of a suitable reducing agent.
Causality Behind Experimental Choices
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Choice of Aldehyde and Amine: 4-Pyridinecarboxaldehyde and 3-methoxypropylamine are commercially available and provide the necessary carbonyl and primary amine functionalities for the reductive amination reaction.
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Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations.[2] It is mild, selective for the reduction of the intermediate iminium ion over the starting aldehyde, and effective under neutral or slightly acidic conditions, which are optimal for imine formation. Other reducing agents like sodium cyanoborohydride could also be used, but STAB is generally less toxic.
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Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent.
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Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient for both imine formation and its subsequent reduction. The addition of a mild acid, such as acetic acid, can catalyze the imine formation step.
Experimental Protocol: Synthesis of (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine
Materials:
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4-Pyridinecarboxaldehyde
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3-Methoxypropylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 equivalent).
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Addition of Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add 3-methoxypropylamine (1.1 equivalents) to the solution.
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Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
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Reduction: In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5 equivalents). Add the STAB portion-wise to the stirring reaction mixture over 10-15 minutes. Caution: The addition of STAB may cause some gas evolution.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine.
Self-Validating System
The success of this protocol can be validated at several stages:
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Reaction Monitoring: TLC or LC-MS analysis will show the consumption of the starting materials and the appearance of a new product spot/peak with the expected mass.
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Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge, and the methoxypropyl chain.
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Purity Assessment: The purity of the final compound can be determined by techniques like HPLC or elemental analysis.
Potential Applications and Future Directions
Given its structural features, (3-Methoxy-propyl)-pyridin-4-ylmethyl-amine holds promise in several areas of research and development:
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Pharmaceutical Scaffolding: The pyridine nucleus is a privileged scaffold in drug discovery. This compound can serve as a starting material or an intermediate for the synthesis of more complex molecules with potential biological activity. The secondary amine provides a handle for further functionalization, allowing for the exploration of structure-activity relationships.
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Ligand Design for Catalysis: The nitrogen atoms in the pyridine ring and the secondary amine can act as coordination sites for metal ions. This makes the molecule a potential ligand for the development of novel catalysts for various organic transformations.
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Materials Science: The amine functionality allows for its incorporation into polymers and other materials, potentially imparting specific properties such as improved adhesion, thermal stability, or pH-responsiveness.
Further research is warranted to experimentally determine the physicochemical properties of this compound and to explore its reactivity in various chemical transformations. Its biological activity profile also remains to be investigated, which could unveil novel therapeutic applications.
References
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Reductive amination. In Wikipedia; 2023. [Link]
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Chemicalize. Instant Cheminformatics Solutions. [Link]
